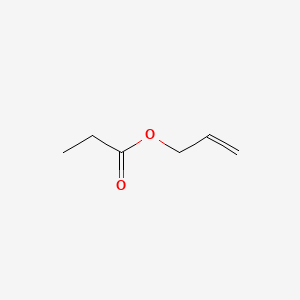

Propiolic acid, allyl ester

Description

BenchChem offers high-quality Propiolic acid, allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propiolic acid, allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

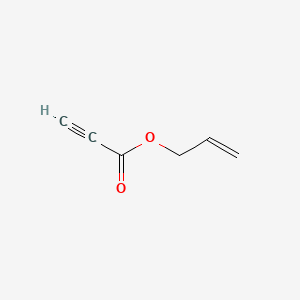

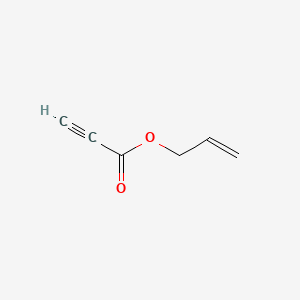

Structure

3D Structure

Properties

CAS No. |

14447-00-8 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

prop-2-enyl prop-2-ynoate |

InChI |

InChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h2-3H,1,5H2 |

InChI Key |

UYEIEPSGKUVQPP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Comparative Reactivity of Allyl Propiolate and Propargyl Acrylate

Introduction

In the landscape of polymer chemistry and materials science, functional monomers serve as the fundamental building blocks for designing materials with tailored properties. Among the vast array of available monomers, isomers with the same molecular formula but different arrangements of functional groups can exhibit remarkably distinct chemical reactivity, leading to polymers with diverse architectures and applications. This guide provides an in-depth technical analysis of two such isomers: allyl propiolate and propargyl acrylate.

Both allyl propiolate and propargyl acrylate possess the same elemental composition (C₆H₆O₂) and molecular weight (110.11 g/mol ). However, the strategic placement of their ester linkage and unsaturations—an acrylate and a propargyl group versus an allyl group and a propiolate group—imparts unique and divergent reactivity profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core differences in their reactivity, supported by mechanistic insights and practical experimental considerations.

Molecular Structures and Functional Group Analysis

A fundamental understanding of the reactivity of these isomers begins with an analysis of their molecular structures and the electronic nature of their constituent functional groups.

Figure 1: Molecular structures of allyl propiolate and propargyl acrylate.

Allyl Propiolate features an allyl ester of propiolic acid. Key functional groups include:

-

An internal alkyne (propiolate): The carbon-carbon triple bond is positioned between a carbonyl group and a terminal hydrogen. The electron-withdrawing nature of the adjacent carbonyl group polarizes the alkyne, influencing its reactivity in cycloadditions.

-

An allyl group: This consists of a vinyl group attached to a methylene group (-CH₂-CH=CH₂). The presence of allylic hydrogens is a critical determinant of its behavior in radical polymerization.

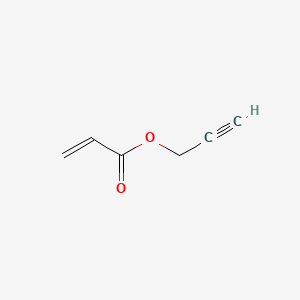

Propargyl Acrylate is the propargyl ester of acrylic acid. Its key functional groups are:

-

An acrylate group: This is a vinyl group directly attached to a carbonyl group (CH₂=CH-C(=O)-). The conjugation of the double bond with the carbonyl group makes it highly susceptible to radical attack and polymerization.

-

A terminal alkyne (propargyl group): The carbon-carbon triple bond is at the end of the propargyl moiety (-CH₂-C≡CH). The presence of an acidic terminal alkyne proton is a key feature for specific reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparative Reactivity in Polymerization

The structural differences between allyl propiolate and propargyl acrylate lead to profound disparities in their polymerization behavior, particularly in free-radical polymerization.

Propargyl Acrylate: A Highly Reactive Monomer for Radical Polymerization

The acrylate functionality in propargyl acrylate is highly susceptible to free-radical polymerization. The radical initiator adds to the electron-deficient double bond, generating a stabilized radical that rapidly propagates to form a polymer chain. This high reactivity is characteristic of acrylate monomers.

However, a significant challenge in the free-radical polymerization of propargyl acrylate is the potential for crosslinking. The propagating radical can also react with the acetylenic bond of another monomer or a pendant propargyl group on a polymer chain, leading to the formation of a crosslinked, insoluble gel. To mitigate this, anionic polymerization has been suggested as an alternative method that can offer better control and reduce the likelihood of crosslinking through the acetylenic group.

Allyl Propiolate: The Challenge of Degradative Chain Transfer

In stark contrast, the radical polymerization of allyl propiolate is significantly hampered by a process known as degradative chain transfer.[1][2] The propagating radical, instead of exclusively adding to the double bond of another monomer, can abstract a hydrogen atom from the allyl group of a monomer molecule. This terminates the growing polymer chain and generates a resonance-stabilized allyl radical. This new radical is relatively unreactive and less likely to initiate a new polymer chain, thus effectively inhibiting the polymerization process and resulting in the formation of low molecular weight oligomers.[1][3]

Figure 2: Mechanism of degradative chain transfer in allyl polymerization.

Comparative Reactivity in Cycloaddition Reactions

The differing nature of the alkyne groups in allyl propiolate and propargyl acrylate dictates their utility in cycloaddition reactions, a cornerstone of modern synthetic chemistry for the construction of cyclic molecules.

Propargyl Acrylate: A Prime Substrate for "Click" Chemistry

The terminal alkyne of the propargyl group makes propargyl acrylate an excellent substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for post-polymerization modification and bioconjugation. The resulting 1,2,3-triazole linkage is highly stable.

Figure 3: Schematic of CuAAC modification of a propargyl acrylate-containing polymer.

Allyl Propiolate: Reactivity as a Dienophile

The internal alkyne of allyl propiolate, being electron-deficient due to the adjacent carbonyl group, can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[4][5] However, internal alkynes are generally less reactive than their terminal counterparts in many cycloaddition reactions.[6] The steric hindrance around the internal alkyne can also influence the reaction rate and stereoselectivity.

Summary of Comparative Reactivity

| Feature | Allyl Propiolate | Propargyl Acrylate | Rationale |

| Radical Polymerization | Low reactivity, forms oligomers | High reactivity, forms high molecular weight polymer | Prone to degradative chain transfer due to the allyl group.[1][2] |

| Crosslinking in Radical Polymerization | Low | High | The propargyl group's alkyne can participate in radical reactions. |

| Anionic Polymerization | Possible | Preferred method to avoid crosslinking | Offers better control over polymerization of the acrylate group. |

| [3+2] Cycloaddition (CuAAC) | Not suitable | Excellent substrate | Requires a terminal alkyne for efficient reaction.[6] |

| [4+2] Cycloaddition (Diels-Alder) | Can act as a dienophile | Less favorable dienophile | The internal, electron-deficient alkyne is suitable, while the acrylate double bond is also a potential dienophile. |

| Post-Polymerization Modification | Limited by the internal alkyne and allyl group | Highly versatile via CuAAC on the pendant propargyl groups | The terminal alkyne provides a highly efficient and specific reaction handle. |

Experimental Protocols

Representative Protocol for Free-Radical Polymerization of Propargyl Acrylate

Caution: Propargyl acrylate is a skin and respiratory irritant. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Monomer Purification: Pass propargyl acrylate through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified propargyl acrylate (e.g., 5 g, 45.4 mmol) and a suitable solvent (e.g., anhydrous toluene, 10 mL).

-

Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.075 g, 0.45 mmol).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6 hours). The viscosity of the solution will increase as the polymerization proceeds. Be mindful of potential gelation.

-

Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.

-

Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

-

Characterization: Characterize the polymer by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.

Representative Protocol for CuAAC Modification of Poly(propargyl acrylate)

-

Polymer Solution: Dissolve poly(propargyl acrylate) (e.g., 1 g, 9.08 mmol of alkyne units) in a suitable solvent (e.g., DMF, 10 mL) in a round-bottom flask.

-

Reagent Addition: Add the azide-functionalized molecule (e.g., benzyl azide, 1.2 g, 9.08 mmol), copper(II) sulfate pentahydrate (e.g., 0.113 g, 0.45 mmol), and sodium ascorbate (e.g., 0.18 g, 0.91 mmol).

-

Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the azide peak (around 2100 cm⁻¹).

-

Purification: Precipitate the modified polymer in a suitable non-solvent (e.g., water or methanol). The choice of non-solvent will depend on the properties of the modified polymer.

-

Further Purification: Redissolve the polymer in a good solvent and repeat the precipitation process to ensure the removal of copper salts and unreacted reagents.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

-

Characterization: Confirm the successful modification by ¹H NMR (appearance of triazole proton signals) and FTIR (disappearance of the azide peak).

Conclusion and Future Outlook

The isomeric pair of allyl propiolate and propargyl acrylate provides a compelling case study in how subtle changes in molecular architecture can lead to significant divergence in chemical reactivity. Propargyl acrylate emerges as a highly versatile monomer for the synthesis of functional polymers, with its acrylate group enabling efficient polymerization and its terminal alkyne serving as a powerful handle for post-polymerization modification via "click" chemistry. Conversely, the utility of allyl propiolate in polymerization is severely limited by degradative chain transfer, a characteristic feature of many allyl-containing monomers.

For researchers and drug development professionals, the choice between these two monomers is clear-cut and depends entirely on the desired application. Propargyl acrylate is the monomer of choice for creating well-defined polymers with pendant functionalities for bioconjugation, drug delivery, or the development of advanced materials. The challenges associated with the polymerization of allyl propiolate make it a less attractive candidate for most applications.

Future research in this area could focus on developing controlled polymerization techniques for propargyl acrylate that minimize crosslinking, as well as exploring the potential of allyl propiolate in cycloaddition reactions where its unique electronic properties as a dienophile could be exploited. A deeper understanding of the fundamental reactivity of such isomeric monomers will continue to drive innovation in the design of novel polymers and functional materials.

References

-

FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),... - ResearchGate. Available at: [Link]

-

Kinetics of Polymerization of Allyl Compounds* ~. Available at: [Link]

-

1 H NMR spectra: (a) propargyl acrylate (in CDCl 3 ) and (b) propargyl... - ResearchGate. Available at: [Link]

-

Kinetics of Polymerization of Allyl Compounds* ~. Available at: [Link]

-

Allyl polymerization. IV. Effective chain transfer in polymerization of allylic monomers | Scilit. Available at: [Link]

-

Allyl Polymerization. III. Kinetics of Polymerization of Allyl Esters1,2 | Journal of the American Chemical Society. Available at: [Link]

-

Scheme 1. Synthesis of poly(BuA-co-propargyl acrylate). - ResearchGate. Available at: [Link]

-

Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization | ACS Omega. Available at: [Link]

-

Cycloaddition Reactions in Organic Synthesis. Available at: [Link]

-

Cycloaddition Reactions of Allyl and Related Cations - Scott Rychnovsky - Grantome. Available at: [Link]

-

The diels-alder reaction of methyl propiolate with 1-vinylcycloalkenes - R Discovery. Available at: [Link]

-

Figure 6: (Upper panel): FTIR spectra of poly acrylic acid (PAAc) hydrogel... - ResearchGate. Available at: [Link]

-

1H-NMR. Available at: [Link]

-

Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates - University of Pennsylvania. Available at: [Link]

-

Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates - Imaging.org. Available at: [Link]

-

Synthesis and characterization of poly(allyl methacrylate) obtained by free radical initiator. Available at: [Link]

-

Two-dimensional NMR studies of acrylate copolymers* - iupac. Available at: [Link]

-

FTIR spectra of various microgels. Spectra for AEA and PA are also... - ResearchGate. Available at: [Link]

-

Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC. Available at: [Link]

-

Synthesis and Characterization of Poly(allyl methacrylate) Obtained by Free Radical Initiator. Available at: [Link]

-

Curing an Acrylate with FTIR Spectroscopy - AZoM. Available at: [Link]

-

Synthesis and Characterization of Modified Polystyrene with Oleic Acid and an Allyl Ester Derivative - SciELO. Available at: [Link]

-

66 Polymerization Kinetics | Polymers Concepts, Properties, Uses & Sustainability. Available at: [Link]

-

Interpretation of ATR-FTIR spectra of dental adhesives throughout simultaneous polymerization and solvent loss - Our journal portfolio - PLOS. Available at: [Link]

-

Cyclization Tendencies in the Free Radical Polymerization of Allyl Acrylate Derivatives: A Computational Study | Request PDF - ResearchGate. Available at: [Link]

-

Kinetics and Products of Propargyl (C3H3) Radical Self-Reactions and Propargyl-Methyl Cross-Combination Reactions | NIST. Available at: [Link]

-

The [3+2]Cycloaddition Reaction. Available at: [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ALLYL POLYMERIC ADDITIVES AS POUR POINT DEPRESSANT - ResearchGate. Available at: [Link]

-

Synthesis and characterization of multi-allyl-functionalized polylacti - Dove Medical Press. Available at: [Link]

-

The kinetics of vinyl acrylate photopolymerization - ResearchGate. Available at: [Link]

-

Theoretical Studies on [3 + 2]-Cycloaddition Reactions - ResearchGate. Available at: [Link]

-

Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - MDPI. Available at: [Link]

-

Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Available at: [Link]

-

DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical - PMC. Available at: [Link]

-

DFT STUDY OF THE PHOTOCHEMICAL DIMERIZATION OF 3-HETEROARYL(FURYL, THIOPHYL, SELENOPHYL AND TELLUROPHYL)-ACRYLATES | Journal of Chemistry and Technologies. Available at: [Link]

-

Kinetics and Products of the Self-Reaction of Propargyl Radicals - Figshare. Available at: [Link]

-

Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic. Available at: [Link]

-

Studies of poly(styrene-co-allyl alcohol)/polyester blends using Fourier transform infrared spectroscopy and imaging - PubMed. Available at: [Link]

-

FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH) - ResearchGate. Available at: [Link]

-

Analysis of plasma polymerization of allylamine by FTIR | Scilit. Available at: [Link]

Sources

Bifunctional Alkyne-Alkene Linkers: A Technical Guide to Orthogonal & Cooperative Synthesis

Strategic Utility in Chemical Biology & Synthesis

Bifunctional alkyne-alkene linkers represent a high-value class of "linchpin" reagents in modern organic synthesis and drug discovery. Their utility stems from the distinct electronic signatures of the alkyne (sp-hybridized) and alkene (sp²-hybridized) moieties, which allow for two divergent strategic modes: Orthogonal Functionalization and Cooperative Skeletal Reorganization .

For the medicinal chemist, these linkers are not merely spacers; they are logic gates.

-

Orthogonality: The alkyne can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling, leaving the alkene intact for subsequent Ring-Closing Metathesis (RCM) or thiol-ene addition.

-

Cooperativity: In Ring-Closing Enyne Metathesis (RCEYM), the two groups react with each other under Ruthenium catalysis to generate 1,3-dienes—versatile synthons for Diels-Alder cycloadditions.

This guide details the synthesis, mechanistic logic, and application of these linkers, focusing on robust, self-validating protocols.

Synthesis of the Linker: Allyl Propargyl Ether

The simplest and most robust bifunctional linker is Allyl Propargyl Ether (APE) . It serves as a fundamental model for more complex amino acid linkers (e.g., propargylglycine derivatives).

Protocol: Williamson Ether Synthesis of APE

Objective: Synthesize allyl propargyl ether from propargyl alcohol and allyl bromide.

Reagents:

-

Propargyl alcohol (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Sodium hydride (NaH, 60% in oil, 1.2 eq)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (0.5 M relative to alcohol) at 0 °C.

-

Deprotonation: Add propargyl alcohol (1.0 eq) dropwise. Evolution of H₂ gas will be vigorous. Stir for 30 minutes at 0 °C until gas evolution ceases and the alkoxide is formed.

-

Alkylation: Add allyl bromide (1.2 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product is less polar than the starting alcohol.

-

Quench & Workup: Cool to 0 °C. Carefully quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile).

-

Purification: Distillation or flash chromatography (Pentane/Ether) yields the clear oil.

Scientific Validation:

-

¹H NMR (CDCl₃): Look for the diagnostic doublet of doublets for the allyl vinyl protons (5.9 ppm) and the triplet for the terminal alkyne proton (2.4 ppm). The integration ratio must be 1:1.

Cooperative Reactivity: Ring-Closing Enyne Metathesis (RCEYM)

RCEYM is a powerful atom-economical reaction that transforms an enyne (like APE) into a cyclic 1,3-diene. This diene is "primed" for further complexity generation via Diels-Alder reactions.

Mechanism: The "Ene-then-Yne" Pathway

While both "yne-then-ene" and "ene-then-yne" pathways are theoretically possible, kinetic data with Grubbs-type catalysts strongly supports the "Ene-then-Yne" mechanism for terminal alkynes.

-

Initiation: The Ru-carbene species reacts with the sterically accessible alkene to form a ruthenacyclobutane.

-

Propagation: This opens to form an alkylidene on the tether.

-

Cyclization: The alkylidene attacks the alkyne (intramolecularly), forming a ruthenacyclobutene.

-

Release: Retro-[2+2] releases the cyclic 1,3-diene and regenerates the catalyst.

Experimental Protocol: RCEYM of Allyl Propargyl Ether

Catalyst: Grubbs II (Second Generation) is preferred for its high activity and stability.

-

Setup: Dissolve Allyl Propargyl Ether (0.1 M) in degassed Dichloromethane (DCM).

-

Catalysis: Add Grubbs II catalyst (2–5 mol%).

-

Ethylene Atmosphere (Critical): Run the reaction under an atmosphere of ethylene gas (balloon) or reflux conditions. Note: Mori’s conditions suggest ethylene promotes catalyst turnover by preventing the formation of stable Ru-hydride resting states.

-

Reaction: Stir at reflux (40 °C) for 2–12 hours.

-

Workup: Concentrate and purify via silica gel chromatography.

Data Summary: RCEYM vs. Standard RCM

| Feature | Ring-Closing Metathesis (RCM) | Enyne Metathesis (RCEYM) |

| Substrates | Diene | Enyne (Alkene + Alkyne) |

| Product | Cyclic Alkene + Ethylene | Cyclic 1,3-Diene |

| Atom Economy | Loss of C2 fragments (usually) | 100% Atom Economical |

| Post-Functionalization | Dihydroxylation, Epoxidation | Diels-Alder Cycloaddition |

Orthogonal Reactivity: Divergent Synthesis

The true power of these linkers lies in the ability to react one end exclusively.

Pathway A: Alkyne-Selective (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is strictly orthogonal to the alkene.

-

Conditions: CuSO₄, Sodium Ascorbate, t-BuOH/H₂O.

-

Outcome: Formation of a 1,4-disubstituted triazole. The alkene remains untouched and available for later functionalization (e.g., radical thiol-ene coupling).

Pathway B: Alkene-Selective (Thiol-Ene / Epoxidation)

-

Thiol-Ene: Radical addition of thiols to alkenes (photo-initiated) is highly efficient. Caution: Alkynes can also react with thiols (thiol-yne), so stoichiometry and radical initiation rates must be controlled.

-

Epoxidation: m-CPBA reacts roughly 1000x faster with electron-rich alkenes than with electron-poor alkynes.

Visualization: Orthogonal vs. Cooperative Pathways

The following diagram illustrates the divergent logic flow for a bifunctional linker.

Caption: Divergent synthetic logic: Path A utilizes orthogonal reactivity for sequential labeling; Path B utilizes cooperative reactivity for skeletal complexity.

Application: Peptide Stapling

In peptide therapeutics, "stapling" locks a peptide into an

Strategy Comparison:

-

All-Hydrocarbon Staple (RCM): Uses two alkene-bearing amino acids (e.g., S5, R8). Requires Ru-catalysis.[1][2][3]

-

Triazole Staple (Click): Uses an alkyne and an azide amino acid. Requires Cu(I).

-

Bifunctional Staple (Enyne): A newer approach uses an alkyne amino acid and an alkene amino acid.

Workflow: Enyne Stapling

-

SPPS: Synthesize peptide with Propargylglycine (Pra) and Allylglycine (Agl) at

positions. -

Cleavage: Cleave peptide from resin (TFA/TIPS/H₂O).

-

Cyclization: Dissolve in DCE (1 mM). Add Grubbs II (10 mol%). Reflux 2h.

-

Verification: LC-MS will show mass shift corresponding to bond formation (no mass loss, unlike RCM which loses ethylene, unless it's an enyne cross-metathesis, but RCEYM is an isomerization). Correction: RCEYM is an isomerization (A + B -> C), so Mass Product = Mass Starting Material. This is a key diagnostic.

References

-

Diver, S. T., & Giessert, A. J. (2004).[2] Enyne Metathesis (Enyne Bond Reorganization). Chemical Reviews. [Link]

-

Mori, M. (1998). Enyne Metathesis. Topics in Organometallic Chemistry. [Link]

-

Lippstreu, J. J., & Straub, B. F. (2005). Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium-Carbene Complexes. Journal of the American Chemical Society.[2] [Link]

-

Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols. [Link]

-

Kotha, S., & Mandal, K. (2019). Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. ACS Omega. [Link]

Sources

Thermodynamics and Kinetic Control of Allyl Propiolate Polymerization

Content Type: Technical Whitepaper Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers, and Pharmaceutical Researchers.

Executive Summary

Allyl propiolate (AP) represents a unique class of "Janus" monomers—molecules possessing two distinct polymerizable functionalities: an electron-deficient alkyne (propiolate) and an electron-rich alkene (allyl). This structural duality presents a thermodynamic challenge and a synthetic opportunity. For drug development professionals, AP is not merely a monomer; it is a gateway to bio-orthogonal scaffolds.

This guide moves beyond standard textbook definitions to analyze the thermodynamic competition between linear polymerization, cyclopolymerization, and crosslinking. We provide a validated protocol for Rhodium-catalyzed synthesis, ensuring the retention of allylic functionalities for post-polymerization "click" conjugation of therapeutic agents.

Part 1: Molecular Architecture & Thermodynamic Potentials

The Dual-Functionality Paradox

The polymerization of allyl propiolate is governed by the disparity in reactivity between its two unsaturated centers.

-

The Propiolate (Alkyne) Center:

-

Thermodynamics: Highly exothermic polymerization (

). The conversion of a -

Kinetics: Rapid initiation by transition metals (Rh, Ru) or anionic initiators.

-

-

The Allyl (Alkene) Center:

-

Thermodynamics: Moderately exothermic (

), but often kinetically inhibited. -

The Kinetic Trap: The allylic protons (

) are susceptible to hydrogen abstraction. In free-radical systems, this leads to degradative chain transfer , forming stable allylic radicals that terminate chain growth rather than propagate it.

-

Thermodynamic Landscape of Cyclopolymerization

A critical feature of 1,6-enynes like allyl propiolate is the potential for cyclopolymerization .

-

Enthalpic Driver (

): The formation of a 5-membered lactone ring during polymerization releases ring strain and converts -

Entropic Penalty (

): Cyclization is intramolecular and entropically less penalizing than intermolecular propagation. However, high temperatures (

Key Insight for Researchers: To favor linear polyacetylenes (keeping the allyl group free for drug attachment), one must suppress cyclization. This is achieved not by temperature control alone, but by catalyst sterics .

Part 2: Catalyst-Driven Thermodynamic Control

The choice of catalyst dictates the polymer architecture by manipulating the activation energy (

Table 1: Catalyst Selection Matrix for Allyl Propiolate

| Catalyst Class | Primary Mechanism | Thermodynamic Product | Polymer Architecture | Application Utility |

| Rh(nbd)Cl]₂ | Coordination / Insertion | Kinetic (Stereoregular) | Linear Polyacetylene (Pendant Allyls) | High: Drug conjugation via thiol-ene click. |

| Mo(V) / W(VI) | Metathesis | Thermodynamic (Cyclic) | Cyclopolymer (Lactone rings) | Medium: Rigid backbones for structural scaffolds. |

| AIBN / BPO | Free Radical | Mixed / Crosslinked | Gel / Network | Low/Specific: Hydrogels (requires high conc.). |

| Anionic (BuLi) | Nucleophilic Attack | Linear | Random Coil | Low: Side reactions with ester groups. |

The Rhodium Advantage

Rhodium complexes, particularly

-

Mechanism: The Rh center coordinates to the alkyne. Insertion occurs faster than the rearrangement required for cyclization or allyl-coordination.

-

Stereoselectivity: Produces high cis-transoid or cis-cisoid content, resulting in helical polymers that can form supramolecular columns—ideal for drug encapsulation.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the bifurcated reaction pathways based on catalyst selection.

Figure 1: Divergent reaction pathways of Allyl Propiolate. Rhodium catalysis favors linear insertion, preserving the allyl handle.

Part 4: Experimental Protocol (Rh-Catalyzed Polymerization)

Objective: Synthesis of stereoregular Poly(allyl propiolate) with

Materials & Pre-requisites

-

Monomer: Allyl Propiolate (Distilled under reduced pressure immediately before use). Impurity Alert: Propiolic acid traces deactivate Rh catalysts.

-

Catalyst:

(Norbornadiene rhodium(I) chloride dimer). -

Co-catalyst/Solvent: Triethylamine (

) / Toluene (Anhydrous). -

Inert Atmosphere: Dry Nitrogen or Argon line (Schlenk technique).

Step-by-Step Workflow

-

Catalyst Activation:

-

In a Schlenk tube, dissolve

( -

Add

( -

Thermodynamic Note: This ligand exchange is slightly endothermic; ensure room temperature (

) equilibrium for 10 mins.

-

-

Initiation:

-

Add Allyl Propiolate (

, -

Observation: The reaction is exothermic.[1] In bulk, this can runaway. In solution (toluene), the heat is dissipated.

-

Control: Maintain temperature at

. Higher temperatures (

-

-

Propagation & Monitoring:

-

Stir for 2-4 hours.

-

In-Process Control (IPC): Take an aliquot for

-NMR. Monitor the disappearance of the alkyne proton (

-

-

Termination & Isolation:

-

Precipitate the polymer into a large excess of methanol (

). -

Filter the yellow/orange solid (color arises from the conjugated polyene backbone).

-

Dry under vacuum at room temperature. Do not heat, as the solid-state polymer can crosslink via the allyl groups.

-

Self-Validating Quality Control (QC)

-

Solubility Check: The product should be soluble in

and THF. Insolubility indicates crosslinking (failure of thermodynamic control). -

NMR Validation: Integration ratio of Polymer Backbone (

) to Allyl (

Part 5: Applications in Therapeutics

The thermodynamic effort to preserve the allyl group pays off in the functionalization stage.

Thiol-Ene "Click" Modification

The pendant allyl group is electronically distinct from the conjugated backbone. It undergoes radical-mediated thiol-ene addition with high efficiency.

-

Drug Loading: Cysteine-modified peptides or thiol-functionalized small molecules can be grafted onto the polymer.

-

Hydrogel Formation: Reacting the linear polymer with dithiol crosslinkers (e.g., PEG-dithiol) creates a hydrogel. The crosslinking density is thermodynamically controlled by the ratio of thiol to allyl groups.

Figure 2: Validation workflow for ensuring linear polymer architecture suitable for drug delivery.

References

-

Tabata, M., et al. (1994). "Stereospecific Polymerization of Propiolic Esters with Rhodium Complex Catalysts." Journal of Macromolecular Science, Part A. [Link]

-

Masuda, T., & Higashimura, T. (1984). "Polymerization of Substituted Acetylenes." Advances in Polymer Science. [Link]

-

Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Referencing thermodynamics of chain polymerization and degradative chain transfer). [Link]

-

Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[2] Angewandte Chemie International Edition. [Link]

-

Choi, S. K., et al. (2000). "Cyclopolymerization of 1,6-Heptadiynes." Chemical Reviews. (Contextualizing the thermodynamics of 1,6-enyne cyclization). [Link]

Sources

Technical Guide: Synthesis of Allyl Propiolate from Propiolic Acid

Executive Summary

Allyl Propiolate (2-propynyl prop-2-enoate) is a high-value bifunctional "linchpin" molecule in organic synthesis. It contains two distinct electrophilic sites: an electron-deficient alkyne (propiolate) and an electron-rich alkene (allyl). This duality makes it a critical intermediate for:

-

Click Chemistry: The terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Polymer Science: The allyl group allows for radical polymerization or thiol-ene "click" reactions.

-

Fragment-Based Drug Discovery (FBDD): Used to introduce rigid acetylene spacers into pharmacophores.

This guide details the Steglich Esterification as the primary synthetic route. While acid-catalyzed Fischer esterification is possible, the Steglich method is superior for research-scale synthesis because it proceeds at room temperature, significantly reducing the risk of thermal polymerization or decarboxylation associated with propiolic acid.

Strategic Analysis & Retrosynthesis

The synthesis involves the coupling of Propiolic Acid (nucleophilic acyl substitution target) and Allyl Alcohol (nucleophile).

Critical Constraints

-

Thermal Instability: Propiolic acid is prone to explosive polymerization and decarboxylation at elevated temperatures (

). -

Lachrymatory Nature: The product, allyl propiolate, is a potent lachrymator (tear gas agent). All manipulations must occur in a fume hood.

-

Volatility: The product has a relatively low boiling point and can be lost during solvent removal if vacuum is not controlled.

Reaction Pathway

The bond disconnection occurs at the acyl-oxygen interface. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate that is susceptible to nucleophilic attack by allyl alcohol, catalyzed by 4-Dimethylaminopyridine (DMAP) .

Reaction Mechanism (Steglich)

The following diagram illustrates the catalytic cycle, highlighting the role of DMAP in transferring the acyl group from the O-acylisourea to the alcohol, regenerating the catalyst and precipitating Dicyclohexylurea (DCU).

Figure 1: Catalytic cycle of the Steglich esterification showing activation, acyl transfer, and byproduct precipitation.

Experimental Protocol: Steglich Method (Recommended)

Scale: 50 mmol (approx. 3.5 g of Propiolic Acid) Estimated Yield: 75–85% Time: 3–4 Hours

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| Propiolic Acid | 70.05 | 1.0 | 3.50 g | Substrate |

| Allyl Alcohol | 58.08 | 1.2 | 3.48 g | Nucleophile |

| DCC | 206.33 | 1.1 | 11.35 g | Coupling Agent |

| DMAP | 122.17 | 0.1 | 0.61 g | Catalyst |

| DCM (dry) | 84.93 | Solvent | 100 mL | Solvent |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

) or Argon. -

Solvation: Add Propiolic Acid (3.50 g) and Allyl Alcohol (3.48 g) to the flask. Dissolve in 100 mL of anhydrous Dichloromethane (DCM).

-

Catalyst Addition: Add DMAP (0.61 g) to the stirring solution.

-

Cooling: Submerge the flask in an ice-water bath (

) for 10 minutes.-

Expert Note: Cooling is critical to prevent the "runaway" exotherm of the DCC coupling, which can degrade the alkyne.

-

-

Activation: Dissolve DCC (11.35 g) in 20 mL of DCM. Add this solution dropwise to the main reaction mixture over 15 minutes via syringe.

-

Observation: A white precipitate (DCU) will begin to form almost immediately.

-

-

Reaction: Stir at

for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for an additional 3 hours. -

Monitoring: Check reaction progress via TLC (Silica gel; 20% EtOAc in Hexanes). Propiolic acid spot (baseline) should disappear.

Purification Workflow

The primary challenge in Steglich esterification is the complete removal of the urea byproduct (DCU).

Figure 2: Workup and purification logic flow.

Detailed Workup

-

Filtration: Cool the mixture back to

to precipitate maximum DCU. Filter through a Celite pad or sintered glass funnel. Rinse the cake with cold DCM. -

Extraction: Transfer filtrate to a separatory funnel.

-

Wash with 0.5M HCl (2 x 30 mL) to remove DMAP.

-

Wash with Saturated

(2 x 30 mL) to remove unreacted acid. -

Wash with Brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).-

Caution: Do not heat the water bath above

due to product volatility.

-

-

Distillation: Purify the crude oil via vacuum distillation.

-

Target: Collect fractions boiling at 50–60°C at 15 mmHg .

-

Note: Atmospheric distillation is NOT recommended due to polymerization risk.

-

Characterization Data

The product should be a clear, colorless liquid.[2]

| Technique | Signal / Value | Assignment |

| Acetylenic | ||

| Allylic | ||

| Terminal Alkene | ||

| Internal Alkene | ||

| IR Spectroscopy | 2120 | |

| 1720 | ||

| 3290 | ||

| Physical | Boiling Point | ~125°C (760 mmHg) / ~55°C (15 mmHg) |

Safety & Handling (Critical)

-

Lachrymator: Allyl propiolate is a severe eye and respiratory irritant. It acts as an alkylating agent. Double-gloving and working strictly in a fume hood are mandatory.

-

Explosion Hazard: While propiolates are more stable than their parent acid, terminal acetylenes can form explosive metal acetylides. Avoid contact with copper, silver, or mercury salts unless under controlled catalytic conditions (e.g., Click chemistry).

-

Storage: Store at

over copper wire (stabilizer) or with a trace of BHT (butylated hydroxytoluene) to prevent radical polymerization.

References

-

Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

PubChem Database. (2024). Allyl Propionate (Analogous Physical Data). National Library of Medicine.

-

Organic Chemistry Portal. (2024). Steglich Esterification Mechanism and Protocols.

-

Fisher Scientific. (2023). Safety Data Sheet: Propiolic Acid.

Sources

Technical Guide: Reactivity & Synthetic Utility of Conjugated Ester Alkynes (Alkynoates)

Executive Summary

Conjugated ester alkynes (alkynoates) represent a distinct class of electrophilic building blocks in organic synthesis. Unlike isolated internal alkynes, the conjugation with an ester moiety significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the

Electronic Structure & Mechanistic Underpinnings

The reactivity of alkynoates (

Orbital Interactions

-

LUMO Lowering: The

orbital of the carbonyl group conjugates with the -

Regioselectivity: Hard/Soft Acid-Base (HSAB) theory dictates that "soft" nucleophiles (thiols, phosphines, cuprates) preferentially attack the soft

-carbon (1,4-addition), while "hard" nucleophiles (Grignards without Cu, hydrides) may attack the hard carbonyl carbon (1,2-addition).

Reactivity Landscape

The following diagram maps the primary reaction pathways available to alkynoates based on reagent class.

Figure 1: Strategic reactivity map for alkynoate functionalization.

Nucleophilic Conjugate Addition (The "Bread and Butter")

The most reliable reaction for alkynoates is the conjugate addition of heteroatomic nucleophiles. This pathway is critical for bioconjugation and covalent drug design .

Thiol-yne Reaction (Nucleophilic Mode)

Unlike the radical thiol-yne reaction (which often yields double addition products), the base-catalyzed nucleophilic addition to alkynoates is highly controllable, stopping at the vinyl sulfide stage.

-

Mechanism: Thiolate attack at the

-carbon forms an allenolate intermediate. -

Stereoselectivity: Protonation of the allenolate is the stereodetermining step. In protic solvents (MeOH), the Z-isomer (cis) is often kinetically favored due to H-bonding stabilization of the transition state, though thermodynamic equilibration to E can occur.

Amino-yne & Heterocycle Cascades

Primary amines react with alkynoates to form enamines. However, if the amine contains a pendant nucleophile (e.g., 2-aminobenzaldehyde), the initial Michael addition triggers a condensation cascade, yielding quinolines or similar heterocycles.

Transition Metal Catalysis: Gold(I) Activation

Gold catalysis has revolutionized the use of alkynoates. Au(I) complexes act as "soft carbophilic Lewis acids," activating the

Mechanism of Intramolecular Cyclization

This pathway is standard for synthesizing oxygen-containing heterocycles (e.g., furans, coumarins) from alkynoates bearing pendant nucleophiles.

Figure 2: Mechanistic cycle for Gold(I)-catalyzed alkynoate cyclization.

Quantitative Comparison of Methodologies

| Methodology | Primary Utility | Key Reagents | Stereoselectivity | Limitations |

| Nucleophilic Thiol-yne | Bioconjugation, Covalent Warheads | Z-selective (Kinetic) | Reversible (Retro-Michael) at high temp | |

| Radical Thiol-yne | Polymerization, Cross-linking | DMPA, UV Light (365nm) | Mixture (E/Z) | Double addition common (1,2-dithio) |

| Au(I) Cyclization | Heterocycle Synthesis (Coumarins) | Ph | High Regiocontrol | Requires anhydrous conditions; Catalyst cost |

| CuAAC (Click) | Triazole Synthesis | NaN | 1,4-disubstituted | Requires terminal alkyne (usually) |

Experimental Protocol: Regioselective Thiol-Yne Addition

Objective: Synthesis of a

Rationale:

-

Base Selection: Triethylamine (0.1 eq) is sufficient to generate the thiolate without causing ester hydrolysis.

-

Solvent: Dichloromethane (DCM) is used to minimize proton exchange, favoring the E-isomer thermodynamically over long reaction times, whereas MeOH favors Z.

Materials

-

Ethyl propiolate (1.0 eq)

-

Thiophenol (1.05 eq)

-

Triethylamine (Et

N) (0.1 eq) -

DCM (anhydrous)

Step-by-Step Workflow

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl propiolate (1.0 mmol) in DCM (5 mL).

-

Nucleophile Addition: Add Thiophenol (1.05 mmol) dropwise via syringe.

-

Note: A slight excess ensures complete consumption of the electrophile.

-

-

Catalysis: Cool the solution to 0°C (ice bath) to control exotherm. Add Et

N (0.1 mmol) slowly. -

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 8:1). The alkyne spot (high R

) should disappear.

-

-

Workup: Quench with 1M HCl (5 mL) to protonate any remaining thiolate. Extract with DCM (2 x 10 mL). Wash organics with brine, dry over Na

SO -

Purification: Flash column chromatography (SiO

).

Validation via NMR

-

Starting Material: Terminal alkyne proton appears as a singlet ~2.9 ppm.

-

Product: Disappearance of the 2.9 ppm singlet. Appearance of two vinylic doublets (

Hz for Z,

Figure 3: Operational workflow for nucleophilic thiol-yne addition.

References

-

Lowe, A. B. (2010). Thiol-yne 'click' chemistry: a powerful and versatile methodology for materials synthesis.[1] Polymer Chemistry. Link

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link

-

Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. Link

-

Trost, B. M., et al. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. Link

-

Perin, G., et al. (2020). Green Synthesis of Organochalcogenides. Royal Society of Chemistry.[2] Link

Sources

Engineering Orthogonal Dual-Cure Polymer Networks Using Allyl Propiolate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the design of advanced biomaterials, drug delivery vehicles, and 3D-bioprinted scaffolds, the ability to decouple the initial shaping of a polymer from its final mechanical stabilization is paramount. Dual-cure polymer systems achieve this by utilizing two distinct, temporally separated polymerization stages [2]. However, achieving true orthogonality—where the first curing stage does not prematurely trigger or interfere with the second—remains a significant synthetic challenge.

Enter allyl propiolate (AP) . As a heterobifunctional monomer, AP possesses an electron-deficient alkyne (the propiolate group) and an electron-rich alkene (the allyl group) [1]. This structural asymmetry provides the ultimate foundation for orthogonal click chemistry. By selectively targeting the propiolate group via base-catalyzed nucleophilic addition in Stage 1, and subsequently targeting the allyl group via radical-mediated photopolymerization in Stage 2, formulation scientists can achieve unprecedented spatial and temporal control over network architecture.

Mechanistic Foundations: The Causality of Orthogonality

To understand why allyl propiolate is uniquely suited for dual-cure systems, we must examine the electronic environment of its reactive moieties.

Stage 1: The Thiol-Michael Addition (Nucleophilic)

The propiolate group (

Causality in experimental design: We actively choose a base-catalyzed nucleophilic mechanism for Stage 1 because the electron-rich allyl group (

Stage 2: The Thiol-Ene Photopolymerization (Radical)

Once the intermediate material is shaped, molded, or loaded with a therapeutic payload, the system must be locked into its final mechanical state. The pendant allyl groups, preserved from Stage 1, are highly reactive toward thiyl radicals. Upon UV irradiation in the presence of a photoinitiator, a radical thiol-ene step-growth polymerization rapidly consumes the allyl groups [3].

Causality in experimental design: The radical mechanism is chosen for Stage 2 because it is easily triggered by light, allowing for spatial patterning (e.g., via photomasks or laser stereolithography) and rapid curing without the need for elevated temperatures that could degrade sensitive biologics.

Orthogonal dual-cure reaction pathway of allyl propiolate using thiol-Michael and thiol-ene chemistry.

Quantitative Data & Network Architecture

The distinct nature of the two curing stages results in vastly different kinetic profiles and thermomechanical properties. The table below summarizes the typical parameters observed when utilizing an AP/multifunctional thiol resin system.

| Parameter | Stage 1: Thiol-Michael (Propiolate) | Stage 2: Thiol-Ene (Allyl) |

| Reaction Mechanism | Nucleophilic Step-Growth | Radical Step-Growth |

| Catalyst / Trigger | Tertiary Amine (e.g., TEA) / Ambient | Photoinitiator (e.g., Irgacure 2959) / UV (365 nm) |

| Kinetics | Moderate (Minutes to Hours) | Ultra-fast (Seconds to Minutes) |

| Conversion Selectivity | >98% Alkyne, <2% Allyl | >95% Allyl |

| Intermediate State | Viscous liquid or soft, flexible gel | N/A |

| Final State | N/A | Rigid, highly crosslinked thermoset |

| Network Tg Shift | Low Tg (Often sub-ambient) | High Tg (Significant increase, +40 to +70 °C) [3] |

Self-Validating Experimental Protocols

As application scientists, we rely on protocols that contain built-in validation metrics. The following workflow details the formulation and curing of an AP-based dual-cure hydrogel, utilizing Fourier Transform Infrared Spectroscopy (FTIR) as an in-situ validation tool.

Materials Required:

-

Monomer: Allyl Propiolate (AP)

-

Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

-

Base Catalyst: Triethylamine (TEA) or a latent photobase generator (e.g., NPPOC-TMG) [4]

-

Photoinitiator: Irgacure 2959 (1-4 wt%)

Protocol: Step-by-Step Methodology

Step 1: Stoichiometric Formulation

-

Calculate the molar ratio of reactive groups. For a balanced network, the ratio of Thiol : Alkyne : Alkene should be carefully controlled. Since the propiolate can theoretically accept two thiols under radical conditions but is controlled to a 1:1 nucleophilic addition in Stage 1, formulate at a 2:1:1 (Thiol : Propiolate : Allyl) functional group ratio [4].

-

Mix AP and PETMP in a light-blocking amber vial to prevent premature radical generation.

-

Dissolve Irgacure 2959 (2 wt% relative to total monomer mass) into the mixture. Validation: The mixture should be optically clear. Take a baseline FTIR spectrum. You must observe distinct peaks at ~2110 cm⁻¹ (alkyne

stretch) and ~1645 cm⁻¹ (allyl

Step 2: Stage 1 Curing (Thiol-Michael)

-

Introduce the base catalyst (TEA, 0.5 wt%) to the formulation.

-

Mix thoroughly using a planetary centrifugal mixer for 30 seconds.

-

Cast the resin into the desired primary mold (e.g., a silicone mold for a drug delivery implant).

-

Allow the system to cure at room temperature in the dark for 60–120 minutes. Validation: Perform FTIR on the intermediate gel. The peak at ~2110 cm⁻¹ must be completely depleted, confirming total consumption of the propiolate groups. The peak at ~1645 cm⁻¹ must remain unshifted and undiminished, proving orthogonality.

Step 3: Processing and Payload Integration

-

Remove the soft, intermediate gel from the mold.

-

If utilizing the system for drug delivery, the gel can now be swollen in an aqueous solution containing the therapeutic payload (e.g., a biologic or small molecule). The low crosslink density of the intermediate state facilitates rapid diffusion into the matrix.

Step 4: Stage 2 Curing (Thiol-Ene)

-

Expose the payload-loaded intermediate gel to UV irradiation (365 nm, 20 mW/cm²) for 60 seconds.

-

The UV light cleaves the Irgacure 2959, generating radicals that initiate the thiol-ene reaction between the remaining thiols and the pendant allyl groups. Validation: Perform a final FTIR analysis. The peak at ~1645 cm⁻¹ must now be depleted. Dynamic Mechanical Analysis (DMA) should reveal a sharp increase in the storage modulus (

), confirming the transition to a densely crosslinked, locked network.

Step-by-step experimental workflow for fabricating allyl propiolate-based dual-cure hydrogels.

Applications in Drug Development and Biomaterials

The utilization of allyl propiolate in dual-cure systems directly addresses critical bottlenecks in pharmaceutical material science:

-

3D Bioprinting of Complex Scaffolds: The Stage 1 cure can be tuned to occur rapidly as the material is extruded from a printer nozzle, providing immediate structural fidelity (shear-thinning recovery). The Stage 2 UV cure is then applied globally to the finished print to lock in the mechanical strength required for tissue engineering.

-

Environmentally Responsive Drug Delivery: By utilizing the orthogonal nature of AP, researchers can design networks where the first network degrades via hydrolysis (e.g., targeting the ester bond in the propiolate), while the second network remains intact, allowing for biphasic or zero-order release kinetics of encapsulated drugs.

-

Shape-Memory Medical Devices: The dramatic shift in glass transition temperature (

) between the intermediate and final states allows for the creation of shape-memory polymers. A device can be compressed into a small profile (Stage 1), surgically implanted, and then triggered via light or physiological temperature to expand and lock into its permanent shape (Stage 2).

References

-

Process for preparing graft copolymer comprising polyethylene. Justia Patents. 1

-

State of the Art in Dual-Curing Acrylate Systems. MDPI. 2

-

Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. ACS Publications. 3

-

Wavelength-Selective Sequential Polymer Network Formation Controlled with a Two-Color Responsive Initiation System. PMC - NIH. 4

Sources

Methodological & Application

Precision Orthogonal Engineering: Stepwise Functionalization of Allyl Propiolate

Abstract & Strategic Overview

Allyl propiolate (CAS: 2408-20-0) serves as a high-value "linchpin" reagent in the synthesis of complex heterocyclic scaffolds and macrocyclic lactones. Its utility stems from its orthogonal bifunctionality : it possesses an electron-deficient terminal alkyne (

This guide details the stepwise, orthogonal functionalization of allyl propiolate. By exploiting the distinct reactivity profiles of these two groups, researchers can sequentially construct complex drug-like pharmacophores—specifically coumarins, butenolides, and 1,2,3-triazoles—without cross-reactivity.

The Reactivity Map

The following diagram illustrates the divergent pathways available for allyl propiolate.

Figure 1: Divergent reactivity landscape of allyl propiolate. Pathway A followed by C represents the "Build-then-Cyclize" strategy common in natural product synthesis.

Chemical Profile & Safety (E-E-A-T)

| Property | Specification |

| Formula | |

| MW | 110.11 g/mol |

| Boiling Point | ~140°C (at 760 mmHg) |

| Storage | 2-8°C, under inert gas (Argon/Nitrogen). Light sensitive. |

| Stability | Polymerizes upon heating or prolonged exposure to radical initiators. |

Safety Warning: Allyl propiolate is a potent lachrymator and skin sensitizer. It is toxic to aquatic life.[1][2][3] All protocols below must be performed in a properly functioning fume hood. Double-gloving (nitrile) is recommended.

Module 1: C(sp) Functionalization via Sonogashira Coupling

Objective: Functionalize the terminal alkyne with an aryl halide while preserving the allyl ester for subsequent cyclization.

Mechanistic Insight

Allyl propiolate is an electron-deficient alkyne due to the conjugation with the ester carbonyl. This increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate. However, this also makes the alkyne susceptible to Michael additions.

-

Critical Control Point: Use a mild base (e.g., Et3N) rather than strong inorganic bases to prevent hydrolysis of the ester or polymerization.

-

Catalyst Choice:

is preferred over

Protocol A: Sonogashira Coupling

Reagents:

-

Allyl propiolate (1.0 equiv)

-

Aryl Iodide (1.0 equiv)

- (2-5 mol%)

-

CuI (1-2 mol%)

-

Triethylamine (

) (3.0 equiv) -

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step:

-

Degassing: In a flame-dried Schlenk flask, add the aryl iodide,

, and CuI. Evacuate and backfill with Argon (3 cycles). -

Solvation: Add degassed THF via syringe.

-

Base Addition: Add

via syringe. The solution may turn dark (formation of Pd(0) species). -

Substrate Addition: Add allyl propiolate dropwise over 5 minutes.

-

Why? Slow addition prevents high local concentrations that could lead to homocoupling (Glaser coupling) of the alkyne.

-

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Note: Do not heat above 40°C unless necessary. High heat risks isomerizing the allyl group or polymerization.

-

-

Monitoring: Monitor via TLC. The product will typically be less polar than the starting propiolate but more polar than the aryl iodide.

-

Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Data Output:

| Parameter | Typical Range |

|---|---|

| Yield | 75–90% |

| Reaction Time | 4–12 Hours |

| Key Impurity | Homocoupled Diyne (if

Module 2: Orthogonal Cyclization via Ring-Closing Metathesis (RCM)

Objective: Cyclize the functionalized propiolate (from Module 1) to form a lactone or coumarin scaffold. This step requires the aryl group attached in Module 1 to possess a pendant alkene (e.g., an O-allyl ether on the aryl ring).

Mechanistic Insight

The Grubbs II catalyst is tolerant of esters and internal alkynes. However, terminal alkynes can poison the catalyst. Therefore, Module 1 (Sonogashira) must be performed BEFORE Module 2 (RCM) to "cap" the alkyne.

Protocol B: RCM for Coumarin Synthesis

Reagents:

-

Functionalized Allyl Propiolate (from Module 1)

-

Grubbs 2nd Generation Catalyst (5-10 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

-

Dilution (Critical): Dissolve the substrate in anhydrous DCM to a concentration of 0.005 M to 0.01 M .

-

Why? High dilution favors intramolecular ring-closing (RCM) over intermolecular cross-metathesis (polymerization).

-

-

Degassing: Bubble Argon through the solvent for 15 minutes. Oxygen deactivates the Ruthenium carbene.

-

Catalyst Addition: Add Grubbs II catalyst in one portion.

-

Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 12–24 hours.

-

Quenching: Add a few drops of DMSO or ethyl vinyl ether and stir for 30 minutes to scavenge the Ruthenium catalyst.

-

Purification: Concentrate and purify via silica gel chromatography.

Module 3: 1,3-Dipolar Cycloaddition (CuAAC "Click")

Alternative Pathway: If the target is a triazole bioisostere rather than a fused ring system.

Protocol C: Aqueous Click Chemistry

Reagents:

-

Allyl propiolate (1.0 equiv)

-

Organic Azide (

) (1.0 equiv) - (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Solvent:

(1:1)

Step-by-Step:

-

Preparation: Dissolve allyl propiolate and the organic azide in the solvent mixture.

-

Catalyst Generation: Add the sodium ascorbate (freshly prepared solution) followed by the copper sulfate solution.

-

Reaction: Stir vigorously at room temperature for 6–12 hours. The reaction is often indicated by the precipitation of the triazole product.

-

Workup: Dilute with water and extract with EtOAc. If the product precipitated, simple filtration and washing with water is sufficient.

Validated Workflow: Total Synthesis of a Coumarin Scaffold

The following diagram summarizes the sequential application of Module 1 and Module 2 to synthesize a coumarin derivative, a common motif in anticoagulants and optical brighteners.

Figure 2: Sequential workflow for converting allyl propiolate into a tricyclic coumarin scaffold via Sonogashira coupling followed by RCM.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (Sonogashira) | Homocoupling of alkyne | Add alkyne slowly to the catalyst mixture. Ensure strictly anaerobic conditions. |

| Black Precipitate (Sonogashira) | Pd precipitation ("Pd Black") | Ensure sufficient phosphine ligand is present. Add 10% extra |

| No Reaction (RCM) | Catalyst poisoning | Ensure the alkyne from Step 1 is fully reacted (no terminal alkyne left). Use degassed solvents. |

| Polymerization (RCM) | Concentration too high | Dilute reaction mixture to <0.01 M. |

References

-

Sonogashira Coupling Mechanism & Scope: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Ring-Closing Metathesis (RCM) in Heterocycle Synthesis: Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).

-

Synthesis of Coumarins via RCM: Schmidt, B., & Riemer, M. (2018). Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins.[9][10] Beilstein Journal of Organic Chemistry.

-

Click Chemistry Protocols (CuAAC): Rostovtsev, V. V., et al. (2002).[5][11] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.

-

Green Protocols for 1,3-Dipolar Cycloaddition: Martina, K., et al. (2019).[5][8] Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.[8]

Sources

- 1. vigon.com [vigon.com]

- 2. chemtexusa.com [chemtexusa.com]

- 3. directpcw.com [directpcw.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. iris.unito.it [iris.unito.it]

- 9. Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins [beilstein-journals.org]

- 11. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Allyl Propiolate

Abstract & Strategic Utility

Allyl propiolate (HC≡C-CO₂-CH₂-CH=CH₂) represents a high-value "dual-click" synthon in medicinal chemistry and materials science. Its utility stems from its orthogonal reactivity:

-

The Propiolate (Alkyne): An electron-deficient alkyne activated by the adjacent ester carbonyl, rendering it highly reactive toward copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

The Allyl Ester: A latent functional handle stable to CuAAC conditions but reactive in radical thiol-ene addition ("thiol-ene click") or olefin metathesis.

This guide provides optimized protocols for the CuAAC reaction of allyl propiolate, specifically designed to preserve the allyl ester integrity for subsequent functionalization.

Chemical Logic & Mechanism

The Propiolate Advantage

Unlike non-activated alkyl alkynes, propiolates possess a lower pKa at the terminal proton due to the electron-withdrawing ester group. This facilitates the formation of the Copper(I)-acetylide intermediate, often accelerating reaction rates. However, this activation also makes the ester bond susceptible to hydrolysis in basic media. Crucial Insight: Standard CuAAC protocols often ignore pH; for allyl propiolate, maintaining near-neutral pH is critical to prevent ester cleavage.

Mechanistic Pathway

The reaction follows the stepwise Huisgen cycloaddition mechanism catalyzed by Cu(I). The cycle involves the formation of a

Figure 1: Catalytic cycle of CuAAC. The electron-withdrawing ester on allyl propiolate stabilizes the Cu-acetylide but necessitates careful pH control.

Safety: The "Rule of Six"

Before proceeding, all researchers must validate the safety of the organic azide used.

-

The Rule of Six: The number of carbon atoms (plus other non-nitrogen atoms) must be at least six times the number of energetic functional groups (azide, nitro, etc.).[1][2]

-

Safe: Benzyl azide (

vs -

Unsafe: Azidoethanol (requires solution storage, never isolate neat).

-

-

Lachrymator Warning: Allyl propiolate is a potent lachrymator (tear gas agent). Handle exclusively in a fume hood.

Protocol A: Small Molecule Synthesis (Organic/Biphasic)

Application: Synthesis of discrete bifunctional linkers or prodrug scaffolds. Solvent Strategy: A biphasic system (Water/t-BuOH) is used to solubilize both the organic azide and the copper salts.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Allyl Propiolate | 1.0 | Substrate | Limiting reagent. |

| Organic Azide | 1.05 | Reactant | Slight excess ensures complete consumption of propiolate. |

| CuSO₄[3][4][5][6][7][8]·5H₂O | 0.05 | Catalyst Precursor | 5 mol% loading. |

| Sodium Ascorbate | 0.15 | Reducing Agent | Reduces Cu(II) to active Cu(I) in situ. |

| Solvent | - | Medium | t-Butanol / Water (1:1 v/v). |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Allyl Propiolate (1.0 equiv) and the Organic Azide (1.05 equiv) in t-BuOH (0.5 M concentration relative to alkyne).

-

Catalyst Solution: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) and Sodium Ascorbate (0.15 equiv) in water (equal volume to t-BuOH). The solution will turn bright yellow/orange as Cu(I) forms.

-

Initiation: Add the aqueous catalyst solution to the organic mixture. Cap the flask loosely (or use a septum with a needle vent) to allow pressure equilibration.

-

Reaction: Stir vigorously at room temperature (20–25°C).

-

Time: Propiolates typically react within 1–4 hours.

-

Monitoring: Check by TLC. The alkyne spot should disappear.

-

-

Workup:

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with saturated

(removes bulk copper) and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Bioconjugation (Aqueous/Protein Labeling)

Application: Attaching allyl handles to proteins, DNA, or hydrogels. Key Constraint: Biological molecules are sensitive to Cu-mediated oxidation (ROS). A protective ligand (THPTA ) is mandatory.

Reagents & Stoichiometry

| Component | Concentration | Role | Notes |

| Biomolecule-Azide | 10–50 µM | Substrate | Target molecule. |

| Allyl Propiolate | 100–500 µM | Tag | 10–50x excess relative to biomolecule. |

| CuSO₄ / THPTA | 100 µM / 500 µM | Catalyst Complex | Premix Cu and Ligand (1:5 ratio). |

| Sodium Ascorbate | 2.5 mM | Reducing Agent | Final addition to start reaction.[6] |

| Buffer | 100 mM | Medium | Phosphate (PBS) or HEPES, pH 7.0–7.4. |

Step-by-Step Procedure

-

Ligand Premix (Critical): Mix

and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 molar ratio in water.[6] Let stand for 5 minutes. This complex protects the biomolecule from oxidative damage. -

Assembly: In a microcentrifuge tube, combine:

-

Biomolecule-Azide (in PBS).

-

Allyl Propiolate (from DMSO stock).

-

Cu-THPTA Premix.

-

-

Initiation: Add Sodium Ascorbate stock solution.

-

Incubation: Incubate at 25°C for 30–60 minutes with gentle agitation.

-

Note: Do not heat proteins above 37°C.

-

-

Quenching & Cleanup:

-

Add EDTA (final conc. 10 mM) to chelate copper.

-

Purify via spin column (e.g., PD-10) or dialysis to remove excess propiolate and copper.

-

Workflow: Orthogonal Dual-Functionalization

The power of allyl propiolate lies in the sequential reaction capability. The triazole ring formed in Step 1 is chemically inert to the radical conditions used in Step 2.

Figure 2: Sequential workflow. Step 1 utilizes the alkyne; Step 2 utilizes the allyl alkene.

Troubleshooting & Quality Control

Copper Removal (The "Blue" Problem)

Residual copper is toxic to cells and interferes with subsequent thiol-ene reactions.

-

Solid Phase Extraction: Use a small plug of silica or commercially available copper scavenger resins (e.g., QuadraPure™).

-

Chelation: Wash organic layers with 0.1 M EDTA (pH 7) rather than just water.

Hydrolysis Check

The allyl ester is the weak link.

-

QC Method:

NMR. -

Signal: Monitor the allyl protons. The internal alkene proton (

) appears as a multiplet around 5.9 ppm. If hydrolysis occurs, the allyl alcohol signals will shift distinctively compared to the ester.

Homocoupling (Glaser Coupling)

If the reaction turns green/blue and stalls, oxygen has entered, oxidizing Cu(I) to Cu(II) and promoting alkyne-alkyne coupling.

-

Fix: Degas solvents thoroughly (sparge with Argon) and increase Sodium Ascorbate concentration.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

- Key source for THPTA ligand protocols.

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

- Foundational text for the second step of the dual-functionaliz

-

Bräse, S., et al. (2005). Organic Azides: An Explosion of Diversity in Science and Technology. Angewandte Chemie International Edition. Link

- Authoritative source on Azide safety and the "Rule of Six".

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Na-Ascorbate [baseclick.eu]

- 5. glenresearch.com [glenresearch.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

Application Note: Stereoselective Cycloaddition Reactions of Allyl Propiolate Derivatives in Complex Scaffold Synthesis

Introduction & Strategic Utility

Allyl propiolate is a highly versatile, electron-deficient dipolarophile and dienophile widely utilized in the construction of complex polycyclic scaffolds. Its unique structural features—an activated alkyne conjugated with an ester, capped by a terminal allyl group—make it an exceptionally reactive candidate for [3+2] and [4+2] cycloadditions.

This application note details the mechanistic principles and optimized protocols for utilizing allyl propiolate in rhodium-catalyzed intramolecular carbonyl ylide cycloadditions. This specific transformation is critical for accessing the oxo-bridged guaianolide ring system, a core structural motif found in highly potent, biologically active sesquiterpenes such as the renal-cancer-targeting englerin A [1].

Mechanistic Rationale & Causality

The synthesis of oxo-bridged polycycles relies on a tightly controlled, tandem catalytic sequence where the reactivity of allyl propiolate plays a central role.

-

Carbenoid Generation & Ylide Formation: Treatment of a diazoketone precursor with a Rh(II) catalyst (e.g., Rh₂(OAc)₄) extrudes nitrogen gas, generating an electrophilic rhodium carbenoid. The adjacent carbonyl oxygen acts as an internal nucleophile, attacking the carbenoid to form a transient, highly reactive bicyclic carbonyl ylide[1].

-

Dipolarophile Trapping (The Role of Allyl Propiolate): The resulting carbonyl ylide acts as an electron-rich 1,3-dipole. Allyl propiolate is deliberately selected as the trapping agent because its electron-withdrawing ester group significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO). This narrow HOMO-LUMO gap facilitates a rapid, highly stereoselective [3+2] cycloaddition.

-

Kinetic Control: The reaction must be heated to 100 °C. While ylide formation occurs at lower temperatures, the bimolecular trapping by allyl propiolate must outcompete the unimolecular degradation or dimerization of the ylide. Elevated temperatures ensure the activation energy for the cycloaddition is rapidly overcome, funneling the intermediate exclusively toward the desired cycloadduct [1].

Reaction Optimization & Kinetic Data

The critical nature of thermal activation in this protocol is demonstrated by the temperature-yield dependence. Insufficient thermal energy leads to the accumulation and subsequent decomposition of the ylide intermediate.

| Temperature (°C) | Reaction Time | Yield (%) | Product Profile |

| 100 | 15 min | >95% (Optimal) | Single stereoisomer |

| 80 | 1 h | 80% | Minor degradation products observed |

| 60 | 12 h | 50% | Significant ylide decomposition |

Table 1: Optimization of the bimolecular carbonyl ylide-alkyne cycloaddition. Data adapted from Navickas et al. [1].

Experimental Protocol: Rh(II)-Catalyzed [3+2] Cycloaddition

This methodology is designed as a self-validating workflow to ensure high-fidelity synthesis and reproducible yields.

Materials & Reagents

-

Diazoketone precursor (e.g., derived from (R)-(-)-carvone, 1.0 mmol)

-

Allyl propiolate (Dipolarophile, 1.5 mmol, 1.5 equiv.)

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 mmol, 1.0 mol %)

-

Anhydrous Toluene (Deoxygenated, 10 mL)

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: In a flame-dried, argon-purged Schlenk flask, dissolve the diazoketone precursor and allyl propiolate in anhydrous toluene to achieve a 0.1 M concentration.

-

Causality Check: Toluene is chosen for its high boiling point and non-coordinating nature, which prevents solvent interference with the electrophilic Rh(II) center.

-

-

Catalyst Addition: Add the Rh₂(OAc)₄ catalyst to the solution in one single portion.

-

Note: The solution may exhibit a slight color change as the rhodium coordinates with the diazo species.

-

-

Thermal Activation: Immediately immerse the reaction flask into a pre-heated oil bath at 100 °C. Stir vigorously for exactly 15 minutes.

-

Causality Check: Rapid, intense heating prevents the accumulation of the reactive carbonyl ylide, ensuring it is immediately trapped by the allyl propiolate, thereby suppressing dimerization side-reactions.

-

-

Reaction Monitoring (Self-Validation): After 15 minutes, remove a 10 µL aliquot, quench in hexanes, and analyze via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes eluent. The complete consumption of the UV-active diazoketone and the appearance of a new, lower-Rf spot confirms reaction completion. Further validation should be conducted via crude ¹H-NMR to confirm the disappearance of the terminal alkyne proton (~2.9 ppm) and the formation of the bridged polycyclic protons.

-

Workup: Remove the flask from the heat and allow it to cool to room temperature. Concentrate the crude mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the oxo-bridged polycycle as a single stereoisomer.

Pathway Visualization

Mechanistic pathway of Rh(II)-catalyzed carbonyl ylide generation and [3+2] cycloaddition.

Downstream Utility: The Allyl Ester Handle

The strategic choice of allyl propiolate over simpler derivatives (like methyl or ethyl propiolate) becomes evident during downstream drug development and functionalization. The allyl ester can be selectively deprotected using Pd(PPh₃)₄ and a mild nucleophile (e.g., morpholine) to yield the free carboxylic acid without disturbing the delicate oxo-bridged core. This acid can then undergo a Curtius rearrangement to install critical amine functionalities—a sequence pivotal in the total synthesis of englerin analogues[2]. Furthermore, allyl propiolate serves as an excellent dienophile in advanced chemo-enzymatic Diels-Alder cascades, as demonstrated in the synthesis of sorbicillinoid natural products [3].

References

-

Navickas, V.; Ushakov, D. B.; Maier, M. E.; Ströbele, M.; Meyer, H.-J. "Synthesis of the Guaianolide Ring System via Cycloaddition of a Bicyclic Carbonyl Ylide with Allyl Propiolate." Organic Letters 2010, 12 (15), 3418-3421. URL:[Link]

-

Ushakov, D. B.; Navickas, V.; Ströbele, M.; Maichle-Mössmer, C.; Sasse, F.; Maier, M. E. "Total synthesis and biological evaluation of (-)-9-deoxy-englerin A." Organic Letters 2011, 13 (8), 2090-2093. URL:[Link]

-

Sib, A.; Gulder, T. A. M. "Stereoselective Total Synthesis of Bisorbicillinoid Natural Products by Enzymatic Oxidative Dearomatization/Dimerization." Angewandte Chemie International Edition 2017, 56 (42), 12888-12891. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Allyl Polymerization & Degradative Chain Transfer

[1]

Status: Online 🟢 Current Operator: Senior Application Scientist Topic: Overcoming Degradative Chain Transfer (DCT) in Allyl Monomers

Core Directive: The "Allyl Paradox"